molecular formula C15H12N2O2 B2482782 2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetic acid CAS No. 92437-42-8

2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetic acid

Cat. No.: B2482782
CAS No.: 92437-42-8
M. Wt: 252.273
InChI Key: YIZCZAATUVLJSG-UHFFFAOYSA-N
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Description

2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetic acid is a chemical compound with the molecular formula C15H12N2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the condensation of o-phenylenediamine with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The final product is obtained after purification and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while substitution reactions can produce various substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzimidazole ring and the phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-phenylbenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14(19)10-17-13-9-5-4-8-12(13)16-15(17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZCZAATUVLJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92437-42-8
Record name 2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetic acid
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